Malathion-d6

描述

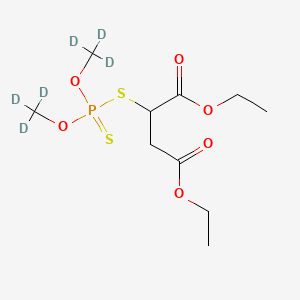

Malathion-d6 (CAS RN: 1189877-72-2) is a deuterated isotopologue of the organophosphate insecticide malathion. Its molecular formula is C₁₀D₆H₁₃O₆PS₂, where six hydrogen atoms in the dimethyl groups of malathion are replaced with deuterium (D) . This stable isotope-labeled compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to improve the accuracy of quantitative pesticide residue analysis .

属性

IUPAC Name |

diethyl 2-[bis(trideuteriomethoxy)phosphinothioylsulfanyl]butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O6PS2/c1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4/h8H,5-7H2,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSJBGJIGXNWCI-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OP(=S)(OC([2H])([2H])[2H])SC(CC(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601339971 | |

| Record name | Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189877-72-2 | |

| Record name | Diethyl 2-({bis[(2H3)methyloxy]phosphorothioyl}sulfanyl)succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601339971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

合成路线和反应条件

马拉硫磷-d6 的合成涉及将氘原子掺入马拉硫磷分子中。 这可以通过在合成过程中使用氘代试剂来实现。 一种常见的方法涉及在催化剂存在下,将马来酸二乙酯与氘代甲醇反应形成氘代中间体。 然后将此中间体与 O,O-二甲基磷酰二硫酸酯反应生成马拉硫磷-d6 .

工业生产方法

马拉硫磷-d6 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用高纯度氘代试剂和控制的反应条件,以确保氘原子的掺入。 最终产物通过重结晶和色谱等技术进行纯化,以达到所需的纯度和同位素标记 .

化学反应分析

反应类型

马拉硫磷-d6 会发生各种化学反应,包括:

氧化: 马拉硫磷-d6 可以被氧化形成马拉氧磷-d6,一种毒性更大的代谢物。

常用试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

水解: 酸性或碱性条件可以促进水解反应。

取代: 根据所需产物,各种亲核试剂可用于取代反应.

主要产物

马拉氧磷-d6: 通过氧化形成。

马来酸二乙酯-d6: 通过水解形成。

取代衍生物: 通过取代反应形成.

科学研究应用

Analytical Applications

Internal Standard for Mass Spectrometry

Malathion-d6 is primarily utilized as an internal standard in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) analyses. The deuterated isotopes allow for accurate quantification of malathion levels in various samples, including biological fluids and environmental matrices. The use of deuterated standards helps to correct for matrix effects and improves the reliability of the results.

| Application | Methodology | Purpose |

|---|---|---|

| Quantification of malathion | GC-MS, LC-MS | Accurate measurement in complex matrices |

| Environmental monitoring | Soil, water analysis | Detection of pesticide residues |

| Pharmacokinetics studies | Animal models | Understanding absorption and metabolism |

Research on Toxicity and Metabolism

Toxicological Studies

Research involving this compound has provided insights into the toxicological profiles of malathion. Studies have shown that malathion acts as an acetylcholinesterase inhibitor, leading to cholinergic toxicity. The use of this compound allows researchers to trace metabolic pathways and degradation products without interference from the natural isotopic composition of malathion.

Case Study: Metabolic Pathways

A study investigated the metabolic pathways of malathion using this compound as a tracer. The results indicated that malathion undergoes hydrolysis and oxidation, leading to several metabolites, including malaoxon, which is more toxic than the parent compound. This research highlights the importance of understanding degradation pathways for risk assessment in agricultural practices.

Environmental Fate Studies

Degradation Mechanisms

This compound has been employed in studies aimed at elucidating the degradation mechanisms of malathion in various environmental conditions. Understanding these pathways is crucial for assessing the environmental impact of pesticide use.

| Environmental Condition | Degradation Pathway | Key Findings |

|---|---|---|

| Soil | Ester hydrolysis | Rapid degradation under moist conditions |

| Water | Photolysis | Significant breakdown under UV exposure |

| Temperature Variations | Temperature-dependent pathways | Higher temperatures accelerate degradation |

Development of Analytical Methods

Synthesis and Application

Recent research has focused on developing methods for synthesizing this compound for use as an internal standard in herbal medicine analysis. These methods enhance the ability to detect pesticide residues in medicinal plants, ensuring safety and compliance with health regulations.

Case Study: Herbal Medicine Analysis

A study evaluated the distribution of this compound in various herbal plants such as marigolds and valerian. The findings demonstrated that using deuterated standards significantly improved detection limits and accuracy in quantifying pesticide residues, thereby supporting regulatory assessments.

作用机制

马拉硫磷-d6 与马拉硫磷一样,是一种乙酰胆碱酯酶抑制剂。 在被目标生物体吸收后,它不可逆地与胆碱酯酶活性催化位点的丝氨酸残基结合。 这种结合导致形成磷酸酯基团,该基团使酶失活,导致乙酰胆碱在突触处积累。 乙酰胆碱的积累会导致神经的持续刺激,从而导致目标生物体瘫痪和死亡 .

相似化合物的比较

Critical Notes and Limitations

Discrepancies in Molecular Weight : Literature inconsistencies (e.g., 368 g/mol in The Biomarker Catalogue vs. calculated ~336.3 g/mol) highlight the need for verification via high-resolution MS .

Extraction Challenges: Co-extraction of deuterated and non-deuterated analytes may lead to incomplete recovery, as noted in Guidance on Requirements for Substances in Articles .

Cost-Benefit Tradeoffs : While this compound improves analytical precision, its high cost may limit use in large-scale monitoring programs compared to cheaper analogues like Malathion-d7 .

生物活性

Malathion-d6 is a deuterated form of malathion, an organophosphate insecticide widely used in agriculture and public health. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, including its toxicity, mechanisms of action, and implications for human health.

Malathion functions primarily as an acetylcholinesterase (AChE) inhibitor, leading to the accumulation of acetylcholine at synapses, which disrupts normal neurotransmission. The metabolite malaoxon is significantly more potent than malathion itself, being approximately 100 times more effective at inhibiting AChE .

1.2 Cytotoxicity

Studies have demonstrated that malathion exposure can lead to cytotoxic effects in various cell types. For instance, research on human lymphocytes showed that malathion exposure resulted in a concentration-dependent reduction in cell viability and altered gene expression linked to cancer pathways . Specifically, 659 genes were upregulated while 3729 were downregulated, with notable impacts on genes involved in hematopoiesis and tumor suppression.

| Concentration (μg/mL) | Cell Viability (%) | Upregulated Genes | Downregulated Genes |

|---|---|---|---|

| 50 | ~80 | 659 | 3729 |

| 100 | ~50 | N/A | N/A |

2. Oxidative Stress and Antioxidant Response

Malathion exposure has been linked to increased oxidative stress in plant and animal models. In a study involving Allium cepa (onion), malathion treatment led to elevated levels of lipid peroxidation and changes in antioxidant enzyme activities . Specifically, activities of catalase (CAT) and superoxide dismutase (SOD) were upregulated, while ascorbate peroxidase (APX) and glutathione reductase (GR) activities were downregulated under certain concentrations.

2.1 Enzyme Activity Changes

| Enzyme | Activity Change |

|---|---|

| Catalase (CAT) | Upregulated |

| Superoxide Dismutase (SOD) | Upregulated |

| Ascorbate Peroxidase (APX) | Downregulated |

| Glutathione Reductase (GR) | Downregulated |

3. Carcinogenic Potential

The carcinogenic potential of malathion has been a subject of extensive research. Epidemiological studies have suggested a correlation between malathion exposure and increased cancer incidence among agricultural workers . The alteration of gene expression profiles in lymphocytes indicates that malathion may influence pathways critical for cancer development.

4. Neurotoxicity

Research indicates that malathion can induce neurotoxic effects through both cholinergic and non-cholinergic mechanisms. It has been shown to cause neuroinflammation and apoptosis in neuronal cells . The U.S. EPA has classified malathion as possibly carcinogenic based on animal studies showing liver cancer at high doses .

5. Biomonitoring and Metabolism

Biomarkers of exposure to malathion include its metabolites such as monomethyl malathion (MMA) and dimethylphosphate (DMP). These metabolites are typically detected in urine following exposure, with half-lives ranging from minutes to hours depending on the route of administration .

5.1 Metabolite Profiles

| Metabolite | Excretion Rate (%) |

|---|---|

| Monomethyl Malathion (MMA) | 35% |

| Dimethyl Phosphate (DMP) | ~20% |

6. Case Studies

Several case studies have highlighted the adverse effects associated with malathion exposure:

- Case Study A : A cohort study involving agricultural workers revealed significant associations between malathion exposure and neurological disorders.

- Case Study B : An investigation into the effects on children living near agricultural areas found increased incidences of respiratory issues linked to pesticide use.

常见问题

Q. How is Malathion-d6 utilized as an internal standard in quantitative LC-MS/MS analysis?

this compound is employed to correct for matrix effects and ionization efficiency variations in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Methodologically, researchers should spike samples with a known concentration of this compound before extraction, ensuring isotopic equilibrium. Calibration curves using analyte-to-internal standard response ratios minimize instrument variability .

Q. What experimental parameters are critical for validating this compound purity in pesticide residue studies?

Purity validation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation (>98%) and exclude non-deuterated impurities. Chromatographic separation (e.g., reverse-phase HPLC) coupled with isotopic ratio analysis ensures specificity .

Q. How should researchers account for solvent compatibility when preparing this compound stock solutions?

Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to minimize proton exchange, which can alter isotopic integrity. Conduct stability tests under storage conditions (−20°C, inert atmosphere) to verify solution integrity over time .

Advanced Research Questions

Q. What strategies mitigate deuterium loss in this compound during long-term GC-MS analysis?

Deuterium loss in gas chromatography-mass spectrometry (GC-MS) arises from thermal degradation. Mitigation includes:

Q. How can researchers resolve spectral interference between this compound and co-eluting metabolites in complex matrices?

Apply high-resolution mass spectrometry (HRMS) with mass accuracy <5 ppm to distinguish isotopic clusters. Data-independent acquisition (DIA) or parallel reaction monitoring (PRM) enhances selectivity. Post-acquisition software tools (e.g., Skyline) assist in deconvoluting overlapping peaks .

Q. What statistical approaches are recommended for analyzing contradictory recovery rates of this compound across different soil types?

Use multivariate analysis (e.g., ANOVA with Tukey’s HSD) to identify soil properties (pH, organic matter) influencing recovery. Include batch-effect correction and sensitivity analyses to isolate confounding variables. Transparent reporting of uncertainties is critical for reproducibility .

Q. How should researchers design experiments to assess this compound stability under photolytic degradation conditions?

Simulate environmental UV exposure using solar light chambers (e.g., Xenon arc lamps) with controlled irradiance. Monitor degradation kinetics via time-series sampling and quantify residual this compound using isotope dilution. Include dark controls to differentiate thermal vs. photolytic effects .

Methodological and Data Management Questions

Q. What metadata must be documented when publishing datasets involving this compound?

Essential metadata includes:

Q. How can researchers reconcile discrepancies between theoretical and observed deuterium abundance in this compound?

Perform isotopic purity audits using reference standards (e.g., NIST-traceable materials). Cross-validate with orthogonal techniques like FTIR or Raman spectroscopy to identify synthetic byproducts. Report deviations with error margins in supplementary materials .

Q. What frameworks guide ethical use of this compound in environmental toxicity studies?

Align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For ecological studies, ensure compliance with institutional animal care protocols and minimize synthetic compound release via waste-stream containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。